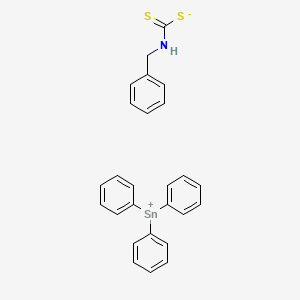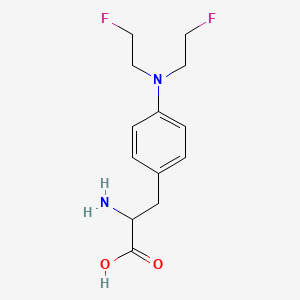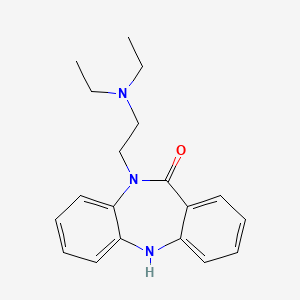![molecular formula C16H15ClN2O4 B14172956 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol CAS No. 5304-15-4](/img/structure/B14172956.png)
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol: is an organic compound characterized by its complex structure, which includes a chloro-substituted phenyl group, an imine linkage, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol typically involves a multi-step process:
Formation of the imine linkage: This step involves the condensation of 5-chloro-2-methylbenzaldehyde with 6-ethoxy-4-nitroaniline under acidic or basic conditions to form the imine intermediate.
Cyclization and final product formation: The imine intermediate undergoes cyclization in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenol moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Antimicrobial Activity: Due to its structural features, the compound may exhibit antimicrobial properties, making it a candidate for further biological studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites. The nitrophenol moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-4-nitrophenol: Similar structure but lacks the ethoxy group.
2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol: Similar structure but lacks the nitro group.
Uniqueness: The presence of both the nitro and ethoxy groups in 2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol provides unique chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for a diverse range of chemical transformations and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
5304-15-4 |
|---|---|
Molecular Formula |
C16H15ClN2O4 |
Molecular Weight |
334.75 g/mol |
IUPAC Name |
2-[(5-chloro-2-methylphenyl)iminomethyl]-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C16H15ClN2O4/c1-3-23-15-8-13(19(21)22)6-11(16(15)20)9-18-14-7-12(17)5-4-10(14)2/h4-9,20H,3H2,1-2H3 |
InChI Key |
GNGUMSSCUYJLPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)


![Methyl 4-[6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazin-2-yl]benzoate](/img/structure/B14172914.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)




